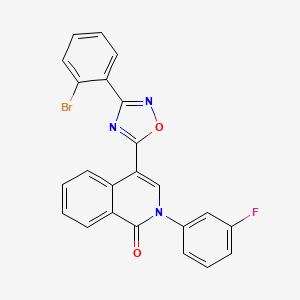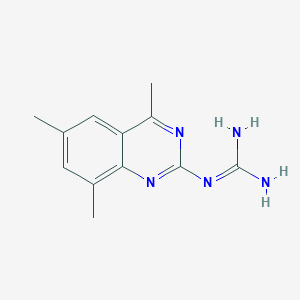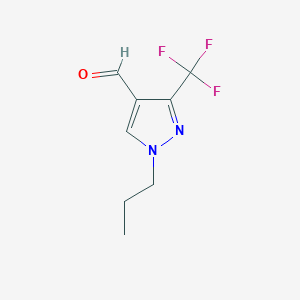
3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O6S2 and its molecular weight is 469.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Shi et al. (2015) highlights the antibacterial properties of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. These compounds, including structures similar to the specified compound, demonstrated effective antibacterial activities, with some derivatives showing better efficacy than commercial agents. These findings suggest potential applications in agricultural pest management, specifically for controlling bacterial diseases in crops (Shi et al., 2015).
Anticancer Potential
Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines with structures related to the specified compound, investigating their anticancer activities. Their research indicates that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting a promising direction for the development of new anticancer agents (Redda & Gangapuram, 2007).
Antiviral Activity
Chen et al. (2010) worked on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing a process that could potentially apply to compounds with similar structural characteristics as the specified compound. Their research found certain derivatives with anti-tobacco mosaic virus activity, indicating potential applications in antiviral drug development (Chen et al., 2010).
Potential in Drug Metabolism Studies
Zmijewski et al. (2006) explored the use of biocatalysis to study drug metabolism, specifically preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research implies that compounds with similar structural features could be subject to metabolic studies to understand their behavior in biological systems better, facilitating the development of more effective drugs (Zmijewski et al., 2006).
Proton Exchange Membranes in Fuel Cells
Xu et al. (2013) developed sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use as proton exchange membranes in medium-high temperature fuel cells. Their research demonstrates the utility of such structures in enhancing the performance and durability of fuel cells, indicating the broader applicability of sulfone and oxadiazole derivatives in energy technologies (Xu et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6S2/c1-29(24,25)14-6-2-12(3-7-14)17-21-22-18(28-17)20-16(23)10-11-30(26,27)15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUIWEFQUNNFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)

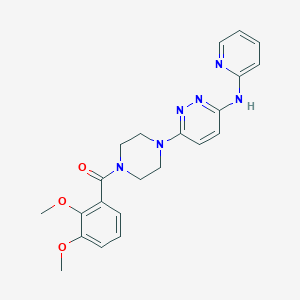
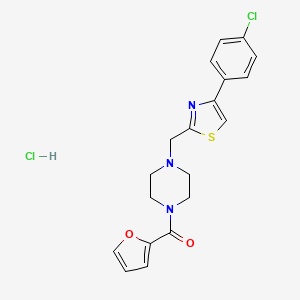
![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)


![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)
